N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-4-20-13-7-5-6-12(8-13)15(19)18-16-14(9-17)10(2)11(3)21-16/h5-8H,4H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRLADXIIPBUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylsulfanyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Ring: Starting from simple precursors, the thiophene ring can be synthesized through cyclization reactions.
Introduction of Substituents: Functional groups such as cyano and methyl can be introduced via electrophilic substitution reactions.
Formation of Benzamide: The benzamide moiety can be synthesized by reacting an appropriate benzoyl chloride with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylsulfanyl)benzamide is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Case Studies
- Cancer Research : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines by disrupting critical signaling pathways .
- Inflammatory Conditions : Research has suggested potential anti-inflammatory properties, making it a candidate for further exploration in treating conditions like rheumatoid arthritis .
Materials Science
The unique properties of this compound also lend themselves to applications in materials science.
Polymer Development
This compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its ability to form strong intermolecular interactions makes it suitable for developing high-performance materials .
Agrochemicals
Research into agrochemical applications is ongoing, focusing on the potential use of this compound as a pesticide or herbicide.
Pesticidal Activity
Initial findings suggest that this compound may exhibit insecticidal properties against common agricultural pests. This could provide an environmentally friendly alternative to traditional pesticides .
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Benzamide Compounds
Key Observations :
- Functional Group Influence : The ethylsulfanyl group in the target compound may enhance lipophilicity compared to the trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups in flutolanil or inabenfide, respectively. This could affect membrane permeability and bioavailability .
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylsulfanyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 258.34 g/mol. The compound features a benzamide core with a thiophene ring and a cyano group, which contribute to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the thiophene ring allows for non-covalent interactions , such as hydrogen bonding and hydrophobic interactions, which can modulate biological pathways.
Studies suggest that compounds with similar structures can affect neurotransmitter systems, particularly dopamine pathways, which may have implications in treating neurological disorders .
Biological Activity Overview
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
-
Anticancer Potential :
- Research has shown that this compound may induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential use in cancer therapy, particularly for tumors resistant to conventional treatments.
-
Anti-inflammatory Effects :
- In vitro studies have reported that the compound can reduce pro-inflammatory cytokine production, indicating potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anticancer | Induces apoptosis in A549 cells | |
| Anti-inflammatory | Reduces TNF-alpha levels |
Detailed Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of structurally similar compounds, revealing that modifications on the thiophene ring significantly enhance cytotoxicity against various cancer cell lines. The study highlighted that compounds with electron-withdrawing groups at specific positions on the thiophene ring exhibited increased potency against breast cancer cells .
Synthesis
The synthesis of this compound involves multi-step organic reactions:
- Formation of the Thiophene Ring : Starting from commercially available precursors.
- Introduction of Cyano Group : Using appropriate reagents under controlled conditions.
- Benzamide Formation : Coupling reactions between the thiophene derivative and an amine.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylsulfanyl)benzamide?
A two-step approach is commonly employed:
- Step 1 : Synthesize the thiophene core via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole. This generates a reactive methylene group for subsequent condensation .
- Step 2 : Perform a nucleophilic substitution or coupling reaction. For example, react the thiophene intermediate with 3-(ethylsulfanyl)benzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Monitor progress via TLC and purify via recrystallization (ethanol/water) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic and chromatographic techniques:
- IR Spectroscopy : Confirm the presence of cyano (C≡N stretch ~2200 cm⁻¹) and amide (N–H bend ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) groups .
- NMR : ¹H NMR should show signals for methyl groups (δ ~2.1–2.5 ppm), ethylsulfanyl protons (δ ~1.3–1.5 ppm for –SCH₂CH₃), and aromatic protons (δ ~7.0–8.0 ppm). ¹³C NMR should confirm the cyano carbon (δ ~115 ppm) .
- Mass Spectrometry : HRMS (ESI+) should match the exact molecular mass (e.g., calculated for C₁₇H₁₇N₂OS₂: 345.07 g/mol) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Antiproliferative Activity : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM. Compare IC₅₀ values to reference drugs like cisplatin .
- Antioxidant Potential : Employ DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays at 0.1–1 mM concentrations. Report percentage inhibition relative to ascorbic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs with variations in the thiophene (e.g., methyl vs. ethyl groups) or benzamide (e.g., sulfanyl vs. sulfonyl) moieties. For example, ethylsulfanyl groups may enhance membrane permeability over bulkier substituents .
- Mechanistic Profiling : Conduct flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Discrepancies in IC₅₀ values may arise from divergent mechanisms (e.g., pro-apoptotic vs. cytostatic effects) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Molecular Docking : Use AutoDock Vina to model interactions with therapeutic targets (e.g., EGFR kinase). Prioritize derivatives with stronger hydrogen bonds to key residues (e.g., Lys721) .
- QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond donors. Validate predictive power against experimental IC₅₀ data from analogs .
Data Analysis and Experimental Design
Q. How should researchers address low reproducibility in synthetic yields?
- Parameter Optimization : Systematically vary reaction conditions (solvent: dioxane vs. DMF; temperature: RT vs. 60°C). For example, reports yields of 72–94% using toluene/piperidine for Knoevenagel condensations .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted starting materials or hydrolysis derivatives). Adjust stoichiometry or reaction time accordingly .
Q. What experimental controls are critical in cytotoxicity assays to ensure data reliability?
- Negative Controls : Include untreated cells and vehicle-only (e.g., DMSO) samples to rule out solvent toxicity.
- Positive Controls : Use standard agents (e.g., doxorubicin for apoptosis, NAC for antioxidant assays).
- Replicate Design : Perform triplicate experiments with independent cell passages to account for biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
